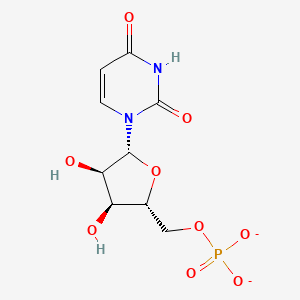
methyl (R)-2-(3-(3-hydroxybutoxy)phenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ®-2-(3-(3-hydroxybutoxy)phenyl)acetate is an organic compound with a complex structure that includes a phenyl ring, an ester group, and a hydroxybutoxy side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl ®-2-(3-(3-hydroxybutoxy)phenyl)acetate typically involves the esterification of the corresponding acid with methanol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of methyl ®-2-(3-(3-hydroxybutoxy)phenyl)acetate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar esters, providing a more sustainable and scalable approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl ®-2-(3-(3-hydroxybutoxy)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxybutoxy side chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl ®-2-(3-(3-hydroxybutoxy)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl ®-2-(3-(3-hydroxybutoxy)phenyl)acetate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The hydroxybutoxy side chain may also play a role in its biological activity by interacting with cellular membranes or proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl ®-2-(3-(3-hydroxypropoxy)phenyl)acetate: Similar structure but with a shorter hydroxyalkoxy side chain.
Methyl ®-2-(3-(3-hydroxyethoxy)phenyl)acetate: Even shorter hydroxyalkoxy side chain.
Methyl ®-2-(3-(3-hydroxybutyl)phenyl)acetate: Lacks the ether linkage in the side chain.
Uniqueness
Methyl ®-2-(3-(3-hydroxybutoxy)phenyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the hydroxybutoxy side chain differentiates it from other similar compounds and may enhance its solubility and interaction with biological targets.
Eigenschaften
Molekularformel |
C13H18O4 |
|---|---|
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
methyl 2-[3-[(3R)-3-hydroxybutoxy]phenyl]acetate |
InChI |
InChI=1S/C13H18O4/c1-10(14)6-7-17-12-5-3-4-11(8-12)9-13(15)16-2/h3-5,8,10,14H,6-7,9H2,1-2H3/t10-/m1/s1 |
InChI-Schlüssel |
AETUZYOMOMSPRQ-SNVBAGLBSA-N |
Isomerische SMILES |
C[C@H](CCOC1=CC=CC(=C1)CC(=O)OC)O |
Kanonische SMILES |
CC(CCOC1=CC=CC(=C1)CC(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-[2-[2-[2-[5-[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-2-ylidene]penta-1,3-dienyl]-1,3-benzothiazol-3-ium-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11826578.png)

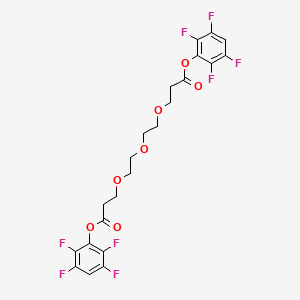
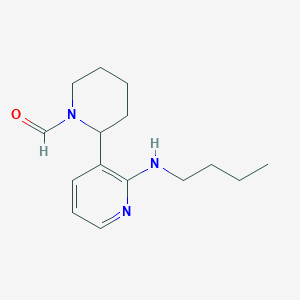

![(2S,3R,4R,5S,6R)-2-(4-bromo-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B11826600.png)
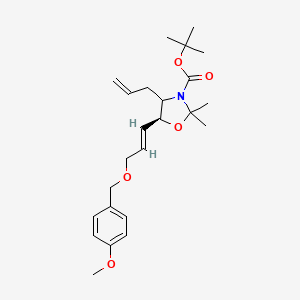
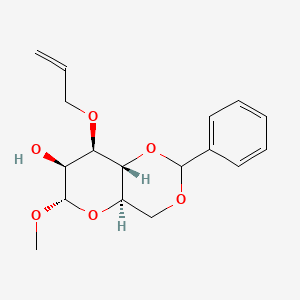



![1-[(2R,4aR,7aR)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanamine](/img/structure/B11826631.png)
![Furo[2,3-b]furan, hexahydro-3-methylene-, (3aS,6aR)-](/img/structure/B11826639.png)
